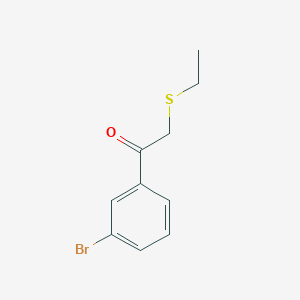
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one is an organic compound that features a bromophenyl group attached to an ethanone backbone with an ethylthio substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one typically involves the bromination of a phenyl group followed by the introduction of an ethylthio group. One common method involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBH) as a bromine source and oxidant. This method proceeds in water and provides high yields of α-bromo ketones .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
科学研究应用
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ethylthio group can undergo oxidation or reduction. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(4-Bromophenyl)-2-(ethylthio)ethan-1-one: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)-2-(ethylthio)ethan-1-one: Chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-(methylthio)ethan-1-one: Methylthio group instead of ethylthio.
生物活性
1-(3-Bromophenyl)-2-(ethylthio)ethan-1-one is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological interactions, and therapeutic implications based on diverse sources.
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-dibromo-5,5-dimethylhydantoin as a bromine source, followed by the introduction of the ethylthio group under aqueous conditions. This method is noted for yielding high amounts of α-bromo ketones, which are crucial intermediates in organic synthesis .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has shown promising results against various microorganisms. In studies comparing similar compounds, derivatives containing ethylthio groups have demonstrated substantial antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus .
- Enzyme Modulation : The presence of the bromophenyl and ethylthio groups suggests potential interactions with enzymes and receptors. Such interactions may lead to modulation of biological pathways relevant to disease processes, making it a candidate for drug development .
Table 1: Comparative Biological Activity of Related Compounds
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Significant | Enzyme inhibition and receptor modulation |
| 1-(4-Bromophenyl)-2-(ethylthio)ethan-1-one | Moderate | Similar enzyme interactions |
| 1-(3-Chlorophenyl)-2-(ethylthio)ethan-1-one | Variable | Different reactivity due to electronegativity |
| 1-(3-Bromophenyl)-2-(methylthio)ethan-1-one | Low | Altered solubility and reactivity |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- A study published in MDPI highlighted that compounds with similar structures exhibited significant antimicrobial properties against a range of bacteria and fungi . These findings suggest that modifications in the substituents can influence both the chemical behavior and biological activity.
- Another research effort focused on the interactions between these compounds and specific biological targets, revealing insights into their potential pharmacological effects. The functional groups allow for specific binding interactions with proteins or enzymes, which could modulate biological pathways relevant to disease processes .
The mechanism by which this compound exerts its biological effects likely involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Interaction : It may also interact with receptors, influencing cellular signaling pathways that are critical in disease progression.
属性
分子式 |
C10H11BrOS |
|---|---|
分子量 |
259.16 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-2-ethylsulfanylethanone |
InChI |
InChI=1S/C10H11BrOS/c1-2-13-7-10(12)8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 |
InChI 键 |
KMLUMZLVXMZSMM-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(=O)C1=CC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















